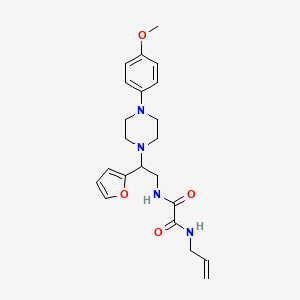![molecular formula C8H11BrFN3 B2670801 4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole CAS No. 1864432-85-8](/img/structure/B2670801.png)
4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromo group, a fluoroazetidinylmethyl group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: Researchers use it to study its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole involves its interaction with specific molecular targets. The fluoroazetidinylmethyl group may enhance its binding affinity to certain enzymes or receptors, while the bromo and methyl groups can influence its overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 4-Bromo-5-[(3-chloroazetidin-1-yl)methyl]-1-methylpyrazole
- 4-Bromo-5-[(3-iodoazetidin-1-yl)methyl]-1-methylpyrazole
- 4-Bromo-5-[(3-methylazetidin-1-yl)methyl]-1-methylpyrazole
Uniqueness
What sets 4-Bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole apart is the presence of the fluoroazetidinylmethyl group, which can impart unique chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
4-bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrFN3/c1-12-8(7(9)2-11-12)5-13-3-6(10)4-13/h2,6H,3-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIJOJCHIWAPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)CN2CC(C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864432-85-8 |
Source


|
| Record name | 4-bromo-5-[(3-fluoroazetidin-1-yl)methyl]-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B2670721.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2670722.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2670724.png)

![N-(5-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/new.no-structure.jpg)


![(2,4-dimethylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2670733.png)

![7-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2670738.png)
![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2670739.png)

